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Compound of Interest

Compound Name: 1,1-Dimethylcyclopropane

Cat. No.: B155639

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermochemical data
available for 1,1-dimethylcyclopropane. The information is compiled from peer-reviewed
literature and established chemical databases, offering a centralized resource for professionals
in research, particularly those in drug development where understanding molecular energetics
is crucial. This document presents quantitative data in structured tables, details the
experimental and computational methodologies used to obtain this data, and provides a visual
representation of the relationships between key thermochemical properties.

Core Thermochemical Data

1,1-Dimethylcyclopropane (CsHi0, CAS Registry Number: 1630-94-0) is a cycloalkane whose
strained three-membered ring structure imparts distinct energetic properties.[1] A summary of
its key thermochemical data is presented below.

Table 1: Enthalpy Values for 1,1-Dimethylcyclopropane
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Thermochemic

. Symbol Value (kJ/mol) Phase Reference
al Quantity
Standard
Good, Moore, et
Enthalpy of AfH° -36.9+0.8 Gas
. al., 1974[1]
Formation
Standard
o Good, Moore, et
Enthalpy of AfH® -63.7 £ 0.7 Liquid
_ al., 1974[1]
Formation
Standard
o Good, Moore, et
Enthalpy of AcH° -3363.3 £ 0.7 Liquid
) al., 1974[1]
Combustion
Standard
Good, Moore, et
Enthalpy of AvapH° 26.8+£0.4
o al., 1974[1]
Vaporization

Table 2: Gas Phase Heat Capacity of 1,1-

Dimethylcyclopropane at 1 bar
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Temperature (K)

Constant Pressure Heat
Capacity (Cp) (J/mol-K)

Reference

Thermodynamics Research

298.15 103.5

Center, 1997[1]

Thermodynamics Research
300 104.1

Center, 1997[1]

Thermodynamics Research
400 131.0

Center, 1997[1]

Thermodynamics Research
500 154.5

Center, 1997[1]

Thermodynamics Research
600 174.4

Center, 1997[1]

Thermodynamics Research
700 191.1

Center, 1997[1]

Thermodynamics Research
800 205.2

Center, 1997[1]

Thermodynamics Research
900 217.2

Center, 1997[1]

Thermodynamics Research
1000 227.4

Center, 1997[1]

Thermodynamics Research
1100 236.3

Center, 1997[1]

Thermodynamics Research
1200 244.0

Center, 1997[1]

Thermodynamics Research
1300 250.7

Center, 1997[1]

Thermodynamics Research
1400 256.6

Center, 1997[1]
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Thermodynamics Research
Center, 1997[1]

1500 261.8

Experimental and Computational Protocols

The thermochemical data presented in this guide are derived from meticulous experimental

work and theoretical calculations. Understanding the methodologies employed is critical for

assessing the validity and applicability of the data.

Enthalpy of Formation and Combustion: Oxygen-Bomb
Combustion Calorimetry

The enthalpy of formation and combustion of 1,1-dimethylcyclopropane were determined by

Good, Moore, Osborn, and Douslin in 1974 using oxygen-bomb combustion calorimetry.[1]

Experimental Protocol:

Sample Purity: The 1,1-dimethylcyclopropane sample used in the experiments had a purity
of 99.98 mole percent, as determined by gas-liquid chromatography.

Calorimeter: A rotating-bomb calorimeter was employed for the combustion experiments.
This type of calorimeter is designed to ensure complete combustion and thermal equilibrium.

Calibration: The calorimeter was calibrated using benzoic acid as a standard substance. The
energy equivalent of the calorimeter was determined with high precision.

Procedure: A weighed sample of 1,1-dimethylcyclopropane was sealed in a platinum
crucible within the bomb, which was then pressurized with pure oxygen. The combustion was
initiated by passing an electric current through a fuse wire. The temperature change of the
surrounding water jacket was measured to calculate the heat of combustion.

Corrections: The raw data were corrected for the heat of ignition, the formation of nitric acid
from residual nitrogen in the bomb, and for the conversion of the results to standard
conditions (298.15 K and 1 atm). The enthalpy of formation was then derived from the
enthalpy of combustion using the known enthalpies of formation of the combustion products
(CO2 and Hz20).
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Heat Capacity: Selected Values and Statistical
Calculations

The heat capacity data for 1,1-dimethylcyclopropane in the gas phase, as provided by the
Thermodynamics Research Center (TRC), are "selected values".[1] This designation implies
that the data have been critically evaluated from available literature sources and may be a
composite of experimental measurements and theoretical calculations to provide the most
reliable values over a range of temperatures.

The NIST WebBook also references statistically calculated values by Kabo G.Y. from 1973.[1]
Computational Protocol (Statistical Thermodynamics):

Statistical thermodynamics provides a method to calculate macroscopic thermodynamic
properties, such as heat capacity, from the microscopic properties of molecules. The general
workflow for such a calculation involves:

o Determination of Molecular Structure and Vibrational Frequencies: The geometric
parameters (bond lengths and angles) and the fundamental vibrational frequencies of the
1,1-dimethylcyclopropane molecule are required. These are typically determined from
spectroscopic experiments (e.g., infrared and Raman spectroscopy) or quantum chemical
calculations.

» Calculation of Partition Functions: The total partition function of the molecule is calculated as
the product of the translational, rotational, vibrational, and electronic partition functions.

» Derivation of Thermodynamic Properties: The heat capacity (Cp) is then derived from the
total partition function by taking the second derivative of the natural logarithm of the partition
function with respect to temperature.

Logical Relationships of Thermochemical Data

The various thermochemical properties of a compound are interconnected. The following
diagram illustrates the logical flow and relationships between the key thermochemical
quantities for 1,1-dimethylcyclopropane.
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Computational/Evaluated Data
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Caption: Relationship between thermochemical properties of 1,1-dimethylcyclopropane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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